

Physical and chemical properties of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acoforestinine	
Cat. No.:	B10818355	Get Quote

Acoforestinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from the roots of Aconitum handelianum. As a member of the complex family of Aconitum alkaloids, it possesses a unique chemical structure that warrants detailed investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Acoforestinine**, including detailed spectroscopic data and experimental protocols for its isolation and characterization.

Physical and Chemical Properties

The physical and chemical properties of **Acoforestinine** are summarized in the tables below. These values are critical for its handling, formulation, and further chemical modification.

General Properties

Property	Value	Source
Molecular Formula	C35H51NO10	[1]
Molecular Weight	645.78 g/mol	[1]
Appearance	White amorphous powder	[2]
Melting Point	99-101 °C	[1]
Boiling Point (Predicted)	712.0 ± 60.0 °C	[1]
Density (Predicted)	1.30 g/cm ³	[1]
pKa (Predicted)	12.82 ± 0.70	[1]
Exact Mass	645.35129682	N/A

Structural and Chemical Descriptors

Descriptor	- Value	Source
Hydrogen Bond Donor Count	2	N/A
Hydrogen Bond Acceptor Count	11	N/A
Rotatable Bond Count	12	N/A
Topological Polar Surface Area	125 Ų	N/A

Spectroscopic Data

The structural elucidation of **Acoforestinine** was achieved through a combination of spectroscopic techniques. The key data are presented below.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition of a molecule.

lon	Calculated m/z	Found m/z	Source
[M+H]+	646.3586	646.3582	[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Acoforestinine** are listed below.

Wavenumber (cm ⁻¹)	Functional Group	Source
3454	O-H (hydroxyl)	[2]
1724	C=O (ester)	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).

δ (ppm)	Multiplicity	J (Hz)	Assignment	Source
1.04	t	7.2	N-CH₂-CH₃	[2]
2.06	S	OAc	[2]	
0.69	S	СН₃	[2]	_

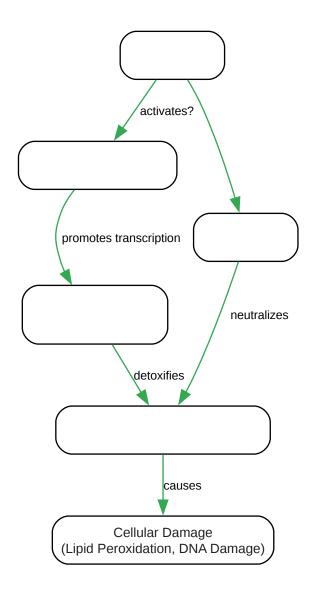
Additional proton

signals are

present in the full

spectrum.

δ (ppm)	Carbon Type	Assignment	Source
Specific chemical			
shifts for all 35			
carbons are required			
from the original			
publication for a			
complete table.			


Experimental Protocols

The following protocols are based on standard methodologies for the isolation and characterization of diterpenoid alkaloids from Aconitum species.

Isolation of Acoforestinine

The isolation of **Acoforestinine** from Aconitum handelianum involves a multi-step extraction and chromatographic purification process.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Physical and chemical properties of Acoforestinine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818355#physical-and-chemical-properties-of-acoforestinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com